![molecular formula C25H28ClN3O2S B2633172 2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216721-16-2](/img/structure/B2633172.png)

2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

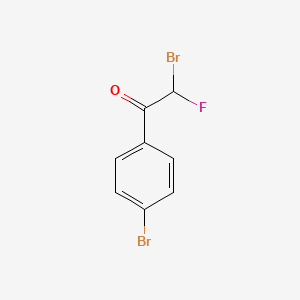

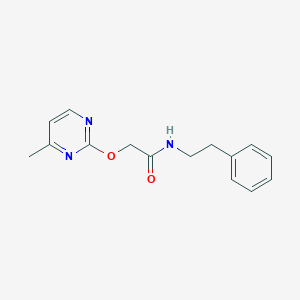

This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The presence of the amide group (acetamido) and the diphenyl group could potentially influence its binding properties and overall biological activity.

Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a thiophene ring . The exact molecular structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thieno[2,3-c]pyridine core and the various substituents. For instance, the amide group could potentially participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy, Raman spectroscopy, and UV-visible spectroscopy could be used to analyze these properties .Wissenschaftliche Forschungsanwendungen

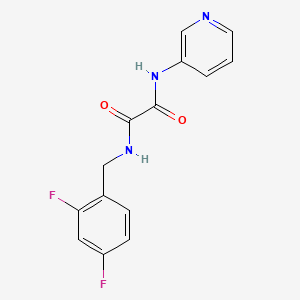

Synthesis and Characterization

The synthesis of compounds related to 2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves advanced chemical methodologies, including bromination, diazo-coupling, and microwave-assisted synthesis. These processes are crucial for obtaining isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are noted for their valuable biological activities. Utilizing microwave-assisted reaction conditions has resulted in higher yields and shorter synthesis times compared to traditional methods (Youssef, Azab, & Youssef, 2012).

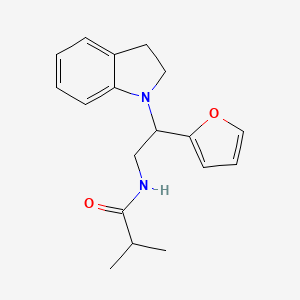

Antimicrobial and Antitubercular Activities

Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. Molecular hybridization from known antimycobacterial leads has resulted in compounds with significant activity, highlighting their potential in developing new therapeutic agents. One such compound demonstrated notable inhibition of Mycobacterium tuberculosis pantothenate synthetase and was non-cytotoxic in evaluations, suggesting a strong potential for further investigation (Samala et al., 2014).

Antibacterial Activity

Research on analogues of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has shown that these compounds exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings are significant for the development of new antibacterial agents, with molecular orbital calculations providing insight into the activity-structure relationship (Doshi et al., 2015).

Molecular Modification and Potency Enhancement

Further development of tetrahydrothieno[2,3-c]pyridine-3-carboxamides for antimycobacterial applications has been achieved through molecular modification, leading to compounds with enhanced potency against Mycobacterium tuberculosis. These efforts underscore the importance of structural optimization in drug discovery, with some derivatives showing improved activity compared to existing therapeutic options (Nallangi et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S.ClH/c1-16(2)28-14-13-19-20(15-28)31-25(22(19)23(26)29)27-24(30)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,16,21H,13-15H2,1-2H3,(H2,26,29)(H,27,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKBDUXOBSSBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)

![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2633094.png)

![2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)

![2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2633101.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methoxy-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2633102.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)

![3-[3-[(2-Cyclopropylpyrimidin-4-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2633111.png)